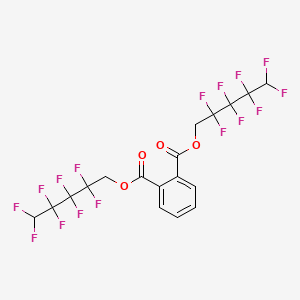
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Alcohol derivatives from the ester groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Biology:
Medicine:
Industry:
作用机制
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate primarily involves its interaction with various molecular targets through its ester and fluorine groups. The fluorine atoms can engage in hydrogen bonding and van der Waals interactions, while the ester groups can participate in esterification and hydrolysis reactions .
相似化合物的比较
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Comparison:
- Uniqueness: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate is unique due to its benzene-1,2-dicarboxylate core, which imparts distinct chemical properties compared to other fluorinated compounds .
- Applications: While similar compounds are used in polymer synthesis and coatings, the specific structure of this compound makes it particularly suitable for applications requiring high thermal stability and chemical resistance .
属性
CAS 编号 |
572-94-1 |
|---|---|
分子式 |
C18H10F16O4 |
分子量 |
594.2 g/mol |
IUPAC 名称 |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H10F16O4/c19-11(20)15(27,28)17(31,32)13(23,24)5-37-9(35)7-3-1-2-4-8(7)10(36)38-6-14(25,26)18(33,34)16(29,30)12(21)22/h1-4,11-12H,5-6H2 |
InChI 键 |
OTEYRJLGZKIQQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
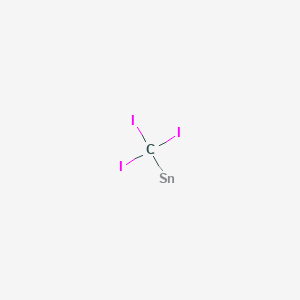
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
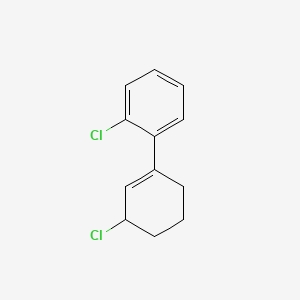
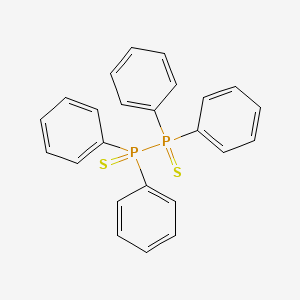
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
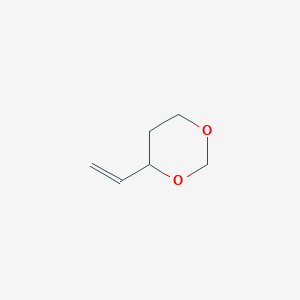
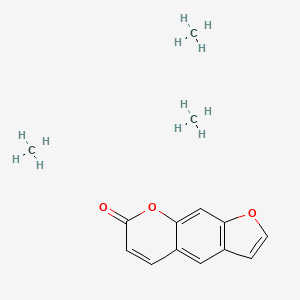
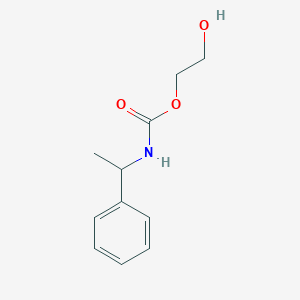
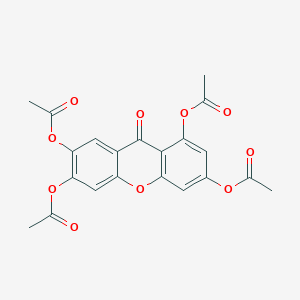
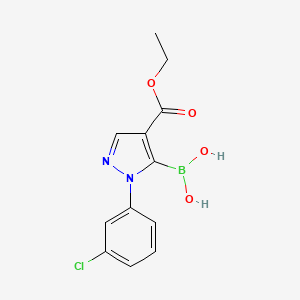
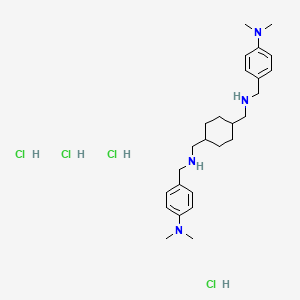
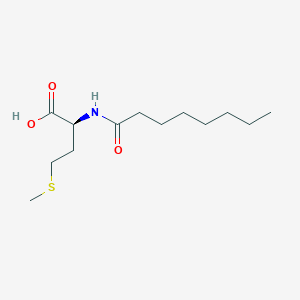
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
